molecular formula C9H7BrF2O2 B1435861 Methyl 4-(Bromomethyl)-2,6-difluorobenzoate CAS No. 1337606-76-4

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate

Cat. No. B1435861
CAS RN: 1337606-76-4
M. Wt: 265.05 g/mol
InChI Key: BFEKOTUJVAIWPK-UHFFFAOYSA-N
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Description

“Methyl 4-(Bromomethyl)benzoate” is an ester and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring . It’s used in the preparation of potential anti-HIV agents and as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .


Molecular Structure Analysis

The molecular formula of “Methyl 4-(Bromomethyl)benzoate” is BrCH2C6H4CO2CH3 . The molecules of this compound are almost planar .


Physical And Chemical Properties Analysis

“Methyl 4-(Bromomethyl)benzoate” has a molecular weight of 229.07 . It has a boiling point of 130-135 °C/2 mmHg and a melting point of 57-58 °C .

Scientific Research Applications

1. Synthesis of Novel Organic Compounds

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate serves as a key intermediate in the synthesis of various organic compounds. For instance, it has been used in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is an intermediate for anti-cancer drugs that inhibit thymidylate synthase (Cao Sheng-li, 2004). Additionally, it plays a role in the production of other specialized compounds, including 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid, which are found in calichemicin antibiotics (K. V. Laak & H. Scharf, 1989).

2. Development of Pharmaceuticals

This compound is utilized in pharmaceutical research, particularly in the synthesis of compounds with potential therapeutic applications. For example, its derivatives have been used in the synthesis of lenalidomide, a drug with clinical applications (Mao Zhenmin, 2010).

3. Advanced Organic Chemistry Research

This chemical is instrumental in exploring advanced organic chemistry concepts. Research has demonstrated its use in the regioflexible substitution of 1,3‐Difluorobenzene, showcasing modern organometallic methods (M. Schlosser & C. Heiss, 2003). Such studies contribute significantly to the understanding and development of new synthetic methodologies in organic chemistry.

4. Material Science and Nanotechnology

In material science and nanotechnology, derivatives of this compound are used in the synthesis of novel materials. For example, its application in the synthesis of zirconium complexes supported by N-heterocyclic carbene ligands has been explored, assessing their catalytic properties (S. Barroso et al., 2014).

Safety and Hazards

“Methyl 4-(Bromomethyl)benzoate” is considered hazardous. It’s harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

methyl 4-(bromomethyl)-2,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)8-6(11)2-5(4-10)3-7(8)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEKOTUJVAIWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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